REACTION_SMILES
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[CH3:17][CH2:18][O:19][C:20](=[O:21])[CH3:22].[CH3:23][C:24]#[N:25].[Cl:1][CH2:2][c:3]1[n:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[s:6][cH:7]1.[K:14][C:15]#[N:16]>>[CH2:2]([c:3]1[n:4][c:5](-[c:8]2[cH:9][cH:10][cH:11][cH:12][cH:13]2)[s:6][cH:7]1)[C:15]#[N:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCc1csc(-c2ccccc2)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#C[K]
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Name
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Type
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product
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Smiles
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N#CCc1csc(-c2ccccc2)n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |